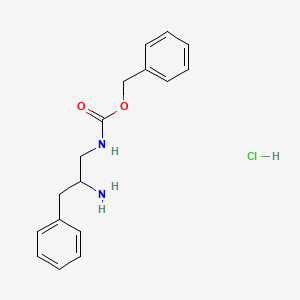

N-Cbz-2-amino-3-phenylpropylamine HCl

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov Their prevalence underscores the critical importance of enantiomerically pure amines as key intermediates and building blocks in the synthesis of complex, biologically active molecules. nih.govrsc.org The development of efficient and selective methods for synthesizing chiral amines has been a major focus of modern organic chemistry. acs.org

The significance of chiral amines extends beyond their presence in final target molecules. They are also widely employed as:

Chiral auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation.

Resolving agents: Used to separate racemic mixtures into their constituent enantiomers.

Chiral ligands and organocatalysts: Employed in asymmetric catalysis to control the stereochemical outcome of a reaction. rsc.org

The high demand for enantiomerically enriched amines has spurred the development of numerous synthetic strategies, including catalytic asymmetric hydrogenation and enzymatic transamination, to achieve high levels of stereocontrol. nih.govacs.org

The Role of the Carbobenzyloxy (Cbz) Protecting Group in Amine Chemistry

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. bachem.comnumberanalytics.comtotal-synthesis.com Introduced by Leonidas Zervas and Max Bergmann, it was instrumental in the first successful controlled chemical synthesis of peptides. wikipedia.org The primary function of the Cbz group is to mask the nucleophilic and basic properties of the amine's nitrogen lone pair, preventing it from participating in unwanted side reactions during a synthetic sequence. wikipedia.orgyoutube.com

The Cbz group is typically installed by reacting an amine with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgyoutube.com This reaction forms a stable carbamate (B1207046) linkage. total-synthesis.com One of the key advantages of the Cbz group is its stability under a range of conditions, including those that would cleave other protecting groups. total-synthesis.com

Deprotection, or removal of the Cbz group, is most commonly achieved through catalytic hydrogenolysis. total-synthesis.com This process involves reaction with hydrogen gas in the presence of a palladium catalyst, which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This deprotection method is clean and efficient, contributing to the widespread utility of the Cbz group in multi-step syntheses. total-synthesis.com

Overview of the Phenylpropylamine Scaffold in Synthetic Methodologies and Chemical Biology

The phenylpropylamine scaffold is a structural motif characterized by a propyl amine chain attached to a phenyl group. This framework is found in a variety of biologically active compounds and serves as a valuable template in medicinal chemistry and drug design. nih.gov Derivatives of this scaffold are of interest due to their potential to interact with biological systems. nih.gov For instance, the backbone of the related 2-phenylcyclopropylmethylamine scaffold provides a unique structure that makes it a useful template for designing bioactive compounds, particularly for central nervous system targets. nih.gov

In synthetic methodologies, the phenylpropylamine unit can be assembled through various chemical reactions, including Mannich reactions and subsequent reductions. google.com The versatility of this scaffold allows for the introduction of diverse functional groups at multiple positions, enabling the creation of libraries of compounds for biological screening and the optimization of lead structures in drug discovery programs. The exploration of novel synthetic routes to access these scaffolds is an active area of research in medicinal chemistry.

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| N-Cbz-2-amino-3-phenylpropylamine hydrochloride | Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride | C17H21ClN2O2 |

| Benzyl chloroformate | Benzyloxycarbonyl chloride, Cbz-Cl, Z-Chloride | C8H7ClO2 |

| Toluene | - | C7H8 |

Physicochemical Properties of N-Cbz-(R)-2-amino-3-phenylpropylamine HCl

| Property | Value |

| Molecular Weight | 320.82 g/mol |

| Melting Point | 180–185°C (decomp.) |

| Solubility | >50 mg/mL in DMSO, methanol |

| Optical Rotation | +12.5° (c=1, MeOH) |

| Data sourced from Vulcanchem vulcanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H21ClN2O2 |

|---|---|

Molecular Weight |

320.8 g/mol |

IUPAC Name |

benzyl N-(2-amino-3-phenylpropyl)carbamate;hydrochloride |

InChI |

InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H |

InChI Key |

FOBOCAFPIJZDMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of N Cbz 2 Amino 3 Phenylpropylamine Hydrochloride

Deprotection Strategies for the Carbobenzyloxy (Cbz) Group

The carbobenzyloxy group is a widely used protecting group for amines due to its general stability under various conditions and the multiple reliable methods available for its removal. masterorganicchemistry.com

Catalytic hydrogenation is the most common and often preferred method for the cleavage of the Cbz group. scientificupdate.com This process, known as hydrogenolysis, involves the use of a palladium catalyst, typically palladium on activated carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial hydrogenolysis of the benzyl-oxygen bond forms toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate readily decomposes, releasing carbon dioxide and the free primary amine. taylorfrancis.comtotal-synthesis.com

The reaction is typically carried out at room temperature and atmospheric or slightly elevated hydrogen pressure. commonorganicchemistry.commissouri.edu Solvents such as methanol, ethanol, or ethyl acetate (B1210297) are commonly employed. commonorganicchemistry.comresearchgate.net In addition to molecular hydrogen (H₂), other hydrogen sources can be used in a process called catalytic transfer hydrogenation, with reagents like ammonium (B1175870) formate (B1220265) serving as the hydrogen donor. researchgate.netresearchgate.net This can simplify the experimental setup by avoiding the need for a pressurized hydrogen gas cylinder. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Room temp, 1-40 psi H₂ | commonorganicchemistry.com |

| 5% Pd/C | H₂ (gas) | Methanol (MeOH) | Room temp, H₂ balloon | commonorganicchemistry.com |

| Pd/C | Ammonium Formate (HCOONH₄) | Methanol (MeOH) | Room temp to reflux | researchgate.net |

| Pd(OAc)₂/Charcoal | H₂ (gas) | Methanol (MeOH) | Room temp, 1 atm H₂ | missouri.edu |

While stable to many acidic conditions, the Cbz group can be cleaved by strong acids such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). total-synthesis.comcommonorganicchemistry.com The mechanism involves the protonation of the carbamate (B1207046) followed by nucleophilic attack (e.g., by the chloride ion) at the benzylic carbon in an SN2-type reaction, which liberates the unstable carbamic acid that subsequently decarboxylates. total-synthesis.com

A notable recent development is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which effectively removes the N-Cbz group at room temperature. acs.org This method demonstrates good functional group tolerance, including for other reducible groups and O- and N-benzyl protecting groups, offering a valuable alternative to hydrogenation, especially for substrates with functionalities sensitive to reduction. acs.orgorganic-chemistry.org

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Concentrated HCl | - (or aqueous) | Standard strong acid cleavage. | commonorganicchemistry.com |

| HBr in Acetic Acid | Acetic Acid | Commonly used strong acid conditions. | total-synthesis.com |

| AlCl₃ | HFIP | Mild, selective, tolerates reducible groups. | acs.org |

For substrates that are sensitive to both catalytic hydrogenation and strong acids, alternative deprotection methods have been developed. Mild reductive cleavage using zinc dust in an acidic medium like aqueous acetic acid has been reported for the structurally similar isonicotinyloxycarbonyl (iNoc) group and represents a potential strategy for Cbz removal. iris-biotech.de

Furthermore, nucleophilic deprotection protocols offer another pathway. Reagents such as 2-mercaptoethanol (B42355) in the presence of a base can effectively cleave carbamates like Cbz. organic-chemistry.orgorganic-chemistry.org This approach is advantageous for substrates bearing sensitive functionalities that would not withstand standard hydrogenolysis or strong acid-mediated conditions. scientificupdate.comorganic-chemistry.org

| Reagent System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Zinc / Acetic Acid | Reductive Cleavage | Mild reductive conditions. | iris-biotech.de |

| 2-Mercaptoethanol / K₃PO₄ | Nucleophilic Attack | Useful for sensitive substrates, avoids hydrogenation. | organic-chemistry.orgorganic-chemistry.org |

| Ni(0) catalyst / Me₂NH·BH₃ | Reductive Cleavage | Can offer chemoselectivity between different types of Cbz groups. | acs.orgnih.gov |

Reactions Involving the Amine Functionality Post-Deprotection

Once the Cbz group is removed from N-Cbz-2-amino-3-phenylpropylamine, the resulting 2-amino-3-phenylpropylamine features a primary amine that is a versatile nucleophile. This amine can participate in a wide range of reactions to form new carbon-nitrogen bonds, enabling its use as a building block in the synthesis of diverse molecular structures.

The free primary amine of 2-amino-3-phenylpropylamine can be readily acylated to form amides. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. For instance, N-Cbz-protected amino acids can be reacted with various aryl amines using methanesulfonyl chloride and N-methylimidazole to yield amides without racemization. missouri.edu

Urea derivatives can also be synthesized from the primary amine. Common methods include reaction with an isocyanate, which provides a direct route to unsymmetrical ureas. commonorganicchemistry.com Alternatively, the amine can be treated with reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) (a safer substitute for phosgene (B1210022) gas) to form a reactive intermediate that is then trapped with another amine. commonorganicchemistry.com Another approach involves the Curtius rearrangement of a carboxylic acid to an isocyanate, which can then react with the amine. organic-chemistry.orgorganic-chemistry.org

| Target Derivative | Reagent(s) | General Method | Reference |

|---|---|---|---|

| Amide | Acyl Chloride / Anhydride | Nucleophilic acyl substitution. | researchgate.net |

| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Amide bond formation. | organic-chemistry.org |

| Urea | Isocyanate | Direct addition of amine to isocyanate. | commonorganicchemistry.com |

| Urea | Carbonyldiimidazole (CDI) + another amine | Two-step, one-pot synthesis via activated carbonyl. | commonorganicchemistry.com |

The primary amine of 2-amino-3-phenylpropylamine can undergo N-alkylation and N-arylation to form secondary or tertiary amines. N-alkylation can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides, although the latter can sometimes lead to over-alkylation.

N-arylation is a powerful tool for constructing carbon-nitrogen bonds with aryl systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for reacting amines with aryl halides or triflates. cmu.edu This reaction has broad substrate scope and functional group tolerance. In addition to palladium-based systems, copper-catalyzed N-arylation (Ullmann condensation) and transition-metal-free methods, such as those using diaryliodonium salts, have also been developed. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Catalyst/Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N). | cmu.edu |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst). | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Br, Cl, I) or Triflate | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., BINAP, Xantphos). | cmu.edu |

| N-Arylation (Ullmann) | Aryl Halide (I, Br) | Cu catalyst, high temperature. | nih.gov |

| N-Arylation (Metal-Free) | Diaryliodonium Salt | Base, heat. | nih.gov |

Conversion to Other Nitrogen-Containing Functional Groups (e.g., via Diazotization)

The primary aliphatic amine in N-Cbz-2-amino-3-phenylpropylamine hydrochloride is a key functional handle for introducing other nitrogen-containing groups. Diazotization, a fundamental transformation of primary amines, offers a pathway to a range of derivatives. organic-chemistry.org

The reaction of a primary aliphatic amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), forms a highly unstable aliphatic diazonium salt. organic-chemistry.org This intermediate readily loses molecular nitrogen (N₂) to generate a carbocation. organic-chemistry.org The fate of this carbocationic intermediate is dependent on the reaction conditions and the surrounding molecular architecture.

For N-Cbz-2-amino-3-phenylpropylamine, the formation of the carbocation at the C2 position can lead to several products through substitution, elimination, or rearrangement pathways. organic-chemistry.org The presence of the adjacent benzylic group and the chiral center can influence the stereochemical outcome and the regioselectivity of these reactions.

Potential Diazotization-Initiated Transformations:

| Reagent(s) | Potential Product(s) | Transformation |

| NaNO₂, HCl (aq) | N-Cbz-2-hydroxy-3-phenylpropylamine | Substitution (Hydroxylation) |

| NaNO₂, HBr (aq) | N-Cbz-2-bromo-3-phenylpropylamine | Substitution (Bromination) |

| NaNO₂, NaN₃ | N-Cbz-2-azido-3-phenylpropylamine | Substitution (Azidation) |

| NaNO₂, H₂SO₄ (conc.) | Alkenes (e.g., cinnamylamine (B1233655) derivatives) | Elimination |

This table presents plausible transformations based on general principles of diazotization chemistry. Actual product distribution may vary based on specific reaction conditions and substrate stereochemistry.

The substitution reactions, often proceeding with some degree of stereochemical inversion or racemization due to the carbocation intermediate, allow for the replacement of the amino group with hydroxyl, halide, or azide (B81097) functionalities. The azide derivative, in particular, is a valuable synthetic intermediate that can be further transformed, for example, through reduction to a diamine or via click chemistry. Elimination reactions are also possible, leading to the formation of a double bond within the aliphatic chain. Rearrangements, such as hydride or phenyl shifts, while less common, cannot be entirely ruled out and could lead to isomeric products.

Functionalization and Modification of the Phenylpropyl Backbone

The phenylpropyl backbone of the molecule presents opportunities for modification at both the benzylic position and along the aliphatic chain.

Strategies for Benzylic C-H Functionalization

Direct functionalization of the benzylic C-H bonds (the C-H bonds on the carbon adjacent to the phenyl ring) is a powerful strategy for introducing molecular complexity. rsc.org These bonds are inherently weaker and more susceptible to reaction than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbanion.

Various catalytic systems have been developed for benzylic C-H functionalization, which could be applicable to N-Cbz-2-amino-3-phenylpropylamine. These methods often employ transition metals or photoredox catalysis to achieve high selectivity and efficiency. nih.govnih.gov

Examples of Potential Benzylic C-H Functionalization Reactions:

| Reaction Type | Catalyst/Reagents | Potential Modification |

| Acylation | N-heterocyclic carbene (NHC) & photoredox catalyst | Introduction of a ketone group nih.gov |

| Arylation | Pd catalyst, norbornene (NBE) mediator | Formation of a diarylmethane moiety nih.govrsc.org |

| Amination | Ni-catalyst, N-aminopyridinium intermediates | Introduction of a new C-N bond nih.gov |

| Oxidation | Various oxidizing agents (e.g., KMnO₄, CrO₃) | Formation of a benzylic alcohol or ketone |

| Alkylation | Ferrocenyl alcohols, acid catalyst | Introduction of a ferrocenyl group nih.gov |

This table showcases potential functionalization strategies. The presence of the Cbz-protected amine may influence catalyst activity and regioselectivity, potentially requiring optimization of reaction conditions.

These strategies allow for the introduction of acyl, aryl, and amino groups at the benzylic position. nih.govnih.govnih.govrsc.org For instance, merging N-heterocyclic carbene (NHC) and photoredox catalysis enables the direct acylation of benzylic C-H bonds to form benzylic ketones. nih.gov Palladium-catalyzed reactions, sometimes in concert with a transient mediator like norbornene, can facilitate the arylation of these positions. nih.govrsc.org The choice of catalyst and directing group, if any, is crucial for controlling the site-selectivity of the functionalization. nih.gov

Stereoselective Transformations of the Phenyl-Substituted Aliphatic Chain

The existing stereocenter at the C2 position of N-Cbz-2-amino-3-phenylpropylamine can exert significant influence on subsequent transformations along the aliphatic chain, enabling diastereoselective reactions. This substrate control is a cornerstone of asymmetric synthesis, allowing the synthesis of specific stereoisomers. nih.govnih.govrsc.orgrsc.org

Enzymatic and chemo-catalytic methods are particularly powerful for achieving high stereoselectivity. For example, biocatalytic cascades using enzymes like alcohol dehydrogenases and ω-transaminases have been employed for the synthesis of all possible stereoisomers of related phenylpropanolamines with excellent optical purity. nih.govnih.gov Such enzymatic systems could potentially be adapted to modify the existing backbone of N-Cbz-2-amino-3-phenylpropylamine or its derivatives.

In chemical synthesis, the development of chiral ligands and catalysts for reactions like asymmetric hydrogenation, dihydroxylation, or amination allows for the introduction of new stereocenters with high levels of control. The synthesis of chiral 1,2-diamines, which share a structural motif with the target molecule, is an area of intense research, with methods including the ring-opening of aziridines and the diamination of alkenes. rsc.orgrsc.org The inherent chirality of N-Cbz-2-amino-3-phenylpropylamine can be leveraged to direct the stereochemical outcome of such additions or modifications to the aliphatic chain.

Illustrative Stereoselective Reactions:

| Reaction Type | Catalyst/Approach | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalysts | Saturation of an introduced double bond with specific stereochemistry |

| Asymmetric Dihydroxylation | OsO₄, chiral ligands (e.g., AD-mix) | Conversion of an alkene to a diol with controlled stereochemistry |

| Asymmetric Amination | Chiral catalysts | Introduction of a second amine group with high diastereoselectivity |

| Enzymatic Oxidation/Reduction | Dehydrogenases/Reductases | Stereoselective introduction of hydroxyl or carbonyl groups nih.govnih.gov |

This table provides examples of stereoselective transformations. The success and stereochemical outcome would depend on the specific substrate (e.g., an unsaturated derivative of the title compound) and the chosen catalytic system.

These stereoselective methods are critical for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity. The phenylpropyl backbone of N-Cbz-2-amino-3-phenylpropylamine provides a chiral scaffold upon which these advanced synthetic strategies can be applied.

Mechanistic Investigations in the Synthesis and Transformations of N Cbz 2 Amino 3 Phenylpropylamine Hydrochloride

Elucidation of Reaction Pathways in Cbz Protection and Deprotection Processes

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its susceptibility to specific cleavage methods. total-synthesis.comijacskros.com

Cbz Protection: The protection of an amine with the Cbz group is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl). youtube.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.comchemicalforums.com This addition is followed by the elimination of a chloride ion, resulting in the formation of the Cbz-protected amine (a carbamate). total-synthesis.com Given that this reaction liberates hydrochloric acid (HCl), a base is generally required to neutralize the acid and drive the reaction to completion. total-synthesis.comyoutube.com The reaction is often performed under Schotten-Baumann conditions, utilizing an aqueous base, or with an organic base in an organic solvent. total-synthesis.com Research has also explored alternative, greener protocols, such as performing the reaction in water, where water itself can play a dual role by activating the Cbz-Cl through hydrogen bonding and enhancing the nucleophilicity of the amine. ijacskros.com

Cbz Deprotection: The most common method for the removal of the Cbz group is catalytic hydrogenolysis. total-synthesis.com This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent). total-synthesis.comtaylorfrancis.com The mechanism proceeds in two main steps. First, the benzylic C-O bond of the carbamate (B1207046) is cleaved by catalytic reduction, a process known as hydrogenolysis. This step forms an unstable carbamic acid intermediate and toluene (B28343). taylorfrancis.com The carbamic acid then readily decomposes, releasing carbon dioxide and the free amine. taylorfrancis.com While effective, care must be taken as some catalysts can be poisoned by certain functional groups, such as thiophenes. chemicalforums.com Alternative deprotection methods exist, including the use of strong acids like HBr or certain nickel catalysts, which can offer chemoselectivity in complex molecules. total-synthesis.comnih.gov

| Process | Reagent | Mechanistic Role | Byproducts |

|---|---|---|---|

| Protection | Benzyl Chloroformate (Cbz-Cl) | Electrophilic source of the Cbz group. | HCl |

| Protection | Base (e.g., Na₂CO₃, Et₃N) | Neutralizes HCl, drives equilibrium. | Salt, Water |

| Deprotection | H₂/Pd/C | Catalytic hydrogenolysis of the benzyl C-O bond. | Toluene, CO₂ |

| Deprotection | Transfer Hydrogenation (e.g., Ammonium (B1175870) formate) | In situ source of hydrogen for catalysis. | Toluene, CO₂ |

Mechanistic Insights into Asymmetric Amine Synthesis Methodologies

The synthesis of chiral 1,2-diamines like 2-amino-3-phenylpropylamine is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands and organocatalysts. nih.govrsc.org Asymmetric synthesis aims to create a specific stereoisomer by influencing the reaction pathway. This is achieved when the transition states leading to the different stereoisomers are diastereomeric, thus having different energies. libretexts.org A larger energy difference between these transition states results in higher stereoselectivity. libretexts.org

Modern asymmetric catalysis relies heavily on the rational design of chiral catalysts that create a specific three-dimensional environment around the reactants. This environment forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the other. acs.org For the synthesis of 1,2-diamines, several strategies exist, including the hydroamination of enamines and the diamination of alkenes. nih.govua.esrsc.org

In many organocatalytic reactions, such as those employing proline or its derivatives, the formation of an enamine or iminium ion intermediate is a key step. rsc.orgyoutube.com For example, in a proline-catalyzed aldol (B89426) reaction, a proposed transition state involves a nine-membered ring, which is locked into a more defined conformation by a hydrogen bond, creating a rigid 6,5-bicyclic system. youtube.com This rigid structure holds the electrophile in a specific orientation relative to the nucleophilic enamine, dictating the stereochemical outcome. youtube.com Computational studies, often using Density Functional Theory (DFT), are crucial for calculating the energies of these transient structures and rationalizing the observed enantioselectivities. nih.govresearchgate.net

Noncovalent interactions, though weak, are fundamental to achieving high levels of stereocontrol in asymmetric catalysis. acs.org Hydrogen bonding, in particular, plays a critical role in orienting substrates and stabilizing transition states. acs.orgrsc.org

In organocatalysis, a catalyst can act as a bifunctional agent. For instance, an amino acid catalyst can form an enamine with one substrate while its carboxylic acid group activates the other substrate via hydrogen bonding. youtube.com This dual activation brings the reactants together in a well-defined, hydrogen-bonded transition state, effectively controlling the stereochemistry. youtube.com The importance of these interactions is highlighted by studies where blocking a hydrogen-bonding site, for example, by N-methylation, leads to a significant drop in or loss of stereoselectivity. acs.orgnih.gov Dihydrogen bonds (N-H...H-B), a specific type of hydrogen bond, have also been studied for their role in the self-aggregation and stereochemistry of chiral amine boranes, indicating the broad importance of such weak interactions. nih.gov

| Interaction Type | Mechanistic Role | Example System | Outcome |

|---|---|---|---|

| Hydrogen Bonding | Stabilization of transition state, substrate orientation. | Proline-catalyzed aldol reaction. youtube.com | High diastereoselectivity and enantioselectivity. |

| π-Stacking | Secondary orbital interaction stabilizing the endo transition state. | Diels-Alder reaction with iminium ion catalyst. youtube.com | Favors endo product, enhances enantioselectivity. |

| Steric Repulsion | Destabilization of one diastereomeric transition state. | Chiral auxiliary-controlled reactions. libretexts.org | Favors formation of the less sterically hindered diastereomer. |

Mechanistic Studies of Amine Functionalization Reactions

Once the Cbz-protected diamine is synthesized, the remaining primary amine can be functionalized. Mechanistic studies of these reactions are essential for ensuring that the desired transformation occurs without affecting the protecting group or the existing stereocenter. For example, N-Cbz protected amino acids can be coupled with other amines to form amides. missouri.eduorganic-chemistry.org These reactions typically proceed via the activation of the carboxylic acid group, followed by nucleophilic attack by the amine. The mechanism must be controlled to prevent racemization of the chiral center adjacent to the carbonyl group.

Furthermore, the Cbz group itself can be transformed. While typically removed by hydrogenolysis, it can participate in other reactions under specific catalytic conditions. For instance, lanthanum triflate has been shown to catalyze the conversion of N-Cbz protected amines into unsymmetrical ureas. organic-chemistry.org Understanding the mechanism of such transformations allows for the development of novel synthetic routes and the expansion of the chemical space accessible from a common intermediate like N-Cbz-2-amino-3-phenylpropylamine.

Applications of N Cbz 2 Amino 3 Phenylpropylamine Hydrochloride in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Multistep Syntheses

The inherent chirality of N-Cbz-2-amino-3-phenylpropylamine hydrochloride makes it a crucial starting material for asymmetric synthesis, enabling the preparation of enantiomerically pure complex molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the amino groups allows for selective reactions at the unprotected primary amine, while preserving the stereochemical integrity of the chiral center.

The synthesis of various unnatural phenylalanine derivatives often employs strategies where a chiral glycine (B1666218) equivalent is alkylated. nih.gov While not a direct use of the title compound, these methods highlight the importance of chiral synthons derived from amino acids. The Cbz-protected amine in N-Cbz-2-amino-3-phenylpropylamine hydrochloride offers a stable and reliable protecting group that can withstand a variety of reaction conditions before its removal at a later synthetic stage. This is particularly advantageous in multi-step sequences where maintaining stereochemical purity is paramount.

Research into the synthesis of β-phenylalanine derivatives has demonstrated the utility of related chiral scaffolds. nih.gov These derivatives are of significant therapeutic interest and are often accessed through enantioselective synthetic routes where maintaining the stereocenter is key. nih.gov The structural motif of N-Cbz-2-amino-3-phenylpropylamine hydrochloride provides a ready-made chiral core that can be elaborated into more complex structures.

The selective protection of polyamines is a common challenge in organic synthesis. kiku.dk The differential protection in N-Cbz-2-amino-3-phenylpropylamine hydrochloride, with one amine protected as a carbamate (B1207046) and the other as a hydrochloride salt, offers a strategic advantage. This allows for sequential functionalization, where the free amine can undergo reactions such as acylation, alkylation, or sulfonylation, followed by deprotection of the Cbz group to reveal a second reactive site.

Table 1: Key Reactions Utilizing Chiral Amine Building Blocks

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Asymmetric Alkylation | Phase transfer catalyst, substituted benzyl (B1604629) bromides | Enantiomerically enriched α-amino acids | Predictable stereochemical control |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amines | Formation of new C-N bonds |

| Acylation | Acyl chloride, anhydride, or activated carboxylic acid | Amides | Introduction of diverse functional groups |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamides | Synthesis of biologically active motifs |

Integration into the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The structural framework of N-Cbz-2-amino-3-phenylpropylamine hydrochloride is a key component in the synthesis of various biologically active molecules and chemical probes designed to investigate biological processes. Its phenylpropylamine core is found in numerous compounds with diverse pharmacological activities.

For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to exhibit high affinity for the mu opioid receptor. nih.gov The synthesis of these small molecule mimics of the cyclic octapeptide octreotide (B344500) started from a readily available imine, showcasing a pathway where a compound like N-Cbz-2-amino-3-phenylpropylamine hydrochloride could serve as a valuable precursor. nih.gov

The synthesis of α-aminophosphonic acid derivatives, which are known for their wide range of biological properties including antitumor and antibiotic activities, often involves the addition of nucleophiles to 2H-azirines. nih.gov The resulting functionalized α-aminophosphorus compounds can be further elaborated, and the use of a chiral amine precursor ensures the stereochemical integrity of the final product. Some of these derivatives have shown promising antiproliferative effects on human lung adenocarcinoma cells. nih.gov

Furthermore, N-Cbz-L-phenylalanine is utilized in the synthesis of neurokinin antagonists and in the preparation of metal complexes that display antimicrobial activity. chemdad.com While this is the corresponding carboxylic acid, it underscores the biological relevance of the Cbz-protected phenylalanine scaffold. The amine counterpart, N-Cbz-2-amino-3-phenylpropylamine hydrochloride, provides an alternative handle for tethering to other molecules or for the construction of peptidomimetics. The synthesis of dipeptides like Cbz-Phe-Leu highlights the utility of Cbz-protected amino acids in building larger, biologically relevant structures. mdpi.com

Table 2: Examples of Biologically Active Scaffolds Derived from Phenylalanine Analogs

| Scaffold Class | Target/Activity | Synthetic Approach | Reference |

| 3-Amino-3-phenylpropionamides | Mu opioid receptor ligands | Mimicry of cyclic peptides | nih.gov |

| α-Aminophosphonic acids | Antitumor, antibiotic | Nucleophilic addition to 2H-azirines | nih.gov |

| Neurokinin antagonists | Neurokinin receptor blockade | Peptide and peptidomimetic synthesis | chemdad.com |

| Peptidomimetics | Various biological targets | Dipeptide synthesis | mdpi.com |

Precursor in the Development of Advanced Organic Materials

The application of chiral building blocks derived from amino acids is an emerging area in materials science, with the potential to create novel polymers and functional materials with unique properties. While specific examples utilizing N-Cbz-2-amino-3-phenylpropylamine hydrochloride are not yet widely reported, the inherent properties of this compound suggest its suitability as a precursor for such materials.

The presence of two distinct amine functionalities allows for its use as a monomer in polymerization reactions. For example, the free primary amine could be used to initiate ring-opening polymerization of cyclic esters or N-carboxyanhydrides, leading to the formation of chiral polyesters or polypeptides. The Cbz-protected amine could then be deprotected to provide a site for further functionalization or cross-linking, leading to the formation of complex, well-defined polymer architectures.

The synthesis of derivatives of L-phenylalanine using enzymatic methods has been explored for creating building blocks for various applications. nih.govfrontiersin.org These sustainable approaches can provide access to a range of functionalized monomers. The development of continuous flow processes for the synthesis of phenylalanine derivatives further enhances the potential for their use in materials science by enabling scalable production. frontiersin.orgfrontiersin.org

The field of photoremovable protecting groups offers another avenue for the application of such compounds in materials science. rsc.org A Cbz-protected amine, if replaced with a photolabile protecting group, could be incorporated into a polymer backbone or a surface coating. Subsequent irradiation would then expose the amine functionality, allowing for spatially controlled modification of the material's properties.

While the direct use of N-Cbz-2-amino-3-phenylpropylamine hydrochloride in advanced organic materials is an area that requires further exploration, its structural attributes make it a promising candidate for the development of chiral polymers, functional surfaces, and responsive materials.

Table 3: Potential Applications in Advanced Organic Materials

| Material Type | Potential Synthetic Strategy | Key Feature |

| Chiral Polymers | Ring-opening polymerization initiated by the free amine | Introduction of chirality into the polymer backbone |

| Functional Surfaces | Grafting onto a surface via the primary amine | Creation of chiral stationary phases or biocompatible coatings |

| Responsive Materials | Incorporation of a photolabile protecting group | Spatially and temporally controlled functionalization |

| Cross-linked Networks | Sequential reaction of both amine groups | Formation of well-defined, three-dimensional structures |

Advanced Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes for N-Cbz-2-amino-3-phenylpropylamine Hydrochloride

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and fine chemical industries. For a molecule like N-Cbz-2-amino-3-phenylpropylamine hydrochloride, which contains a 1,2-diamine core and a carbamate (B1207046) protecting group, future research is focused on minimizing waste, reducing energy consumption, and using less hazardous materials.

Sustainable Strategies for Cbz-Protection: The traditional method for introducing the benzyloxycarbonyl (Cbz) group often involves using benzyl (B1604629) chloroformate with a base in an organic solvent. ijacskros.com Research is now directed towards more environmentally benign approaches. A significant advancement is the use of water as a reaction medium, which is inexpensive and safe. ijacskros.com Studies have demonstrated highly chemoselective N-Cbz protection of various amines in water at room temperature, offering high yields without the need for organic solvents. ijacskros.comresearchgate.net Another green approach involves using catalytic amounts of recyclable catalysts like β-cyclodextrin or dodecatungstophosphoric acid hydrate (B1144303), which can facilitate the reaction in aqueous or solvent-free conditions. researchgate.netresearchgate.net

Atom-Economical Routes to the 1,2-Diamine Backbone: Atom economy is a core principle of green chemistry, maximizing the incorporation of starting materials into the final product. The synthesis of the 1,2-diamine structure is a key area for improvement.

Direct Hydroamination: The direct hydroamination of allylic amines represents an ideal route to 1,2-diamines with 100% atom economy, as it involves the addition of an N-H bond across a double bond without generating byproducts. rsc.org

Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is a highly efficient strategy for producing chiral 1,2-diamines. rsc.orgorganic-chemistry.org Recent developments focus on using environmentally friendly catalysts and readily available amino sources. For instance, a method using bis(dibasic)boron B₂(OH)₄ mediates the reductive ring-opening of N-tosyl aziridines with nitroarenes in water, avoiding external catalysts. organic-chemistry.org

Diamination of Alkenes: One-pot diamination of unactivated alkenes using electrophilic nitrene sources and amine nucleophiles, catalyzed by transition metals like rhodium, provides rapid access to vicinal diamines. organic-chemistry.org

The table below summarizes some modern, sustainable approaches relevant to the synthesis of protected diamines.

| Synthetic Step | Traditional Method | Sustainable/Atom-Economical Alternative | Key Advantages |

| Cbz Protection | Benzyl chloroformate, organic base, anhydrous organic solvent ijacskros.com | Benzyl chloroformate in water ijacskros.com; Catalytic β-cyclodextrin in aqueous media researchgate.net | Environmentally benign solvent, mild conditions, high chemoselectivity |

| 1,2-Diamine Synthesis | Multi-step routes with protecting groups | Catalytic asymmetric hydroamination of allylamines rsc.org | 100% atom economy, direct C-N bond formation |

| 1,2-Diamine Synthesis | Stoichiometric reagents | Catalytic ring-opening of aziridines with recyclable catalysts rsc.orgorganic-chemistry.org | High efficiency, stereocontrol, potential for catalyst recycling |

| Carbon Source | Benzyl Chloroformate | Direct use of CO₂ with an alcohol and amine cas.cnnih.gov | Utilization of a greenhouse gas, high atom economy |

Future work will likely focus on combining these strategies—for example, developing a one-pot synthesis from a simple alkene, an amine source, and CO₂ under catalytic conditions to generate the final protected diamine in a single, highly atom-economical process. cas.cnnih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, enabling reactions to proceed with high speed, control, and efficiency. For the synthesis of chiral molecules like N-Cbz-2-amino-3-phenylpropylamine hydrochloride, the development of novel catalysts is paramount for achieving high enantioselectivity and reaction yields.

Homogeneous and Heterogeneous Catalysis: Research into catalysts for amine synthesis is extensive. While traditional methods may rely on stoichiometric reagents, catalytic approaches offer significant advantages.

Transition-Metal Catalysis: Metals like palladium, rhodium, iridium, nickel, and copper are at the forefront of C-N bond formation. rsc.orgcas.cn Palladium on carbon (Pd/C) is a classic catalyst for hydrogenation reactions, including the removal of the Cbz group, but specially prepared Pd catalysts can also be used in its formation. missouri.eduorganic-chemistry.org Nickel-copper hybrid materials have been developed as stable, reusable, and noble-metal-free catalysts for N-alkylation via alcohol amination. cas.cn

Photoredox Catalysis: A novel approach combines visible light photocatalysis with copper catalysis to efficiently produce alkyl amines from readily available alkyl carboxylic acids, avoiding the use of less stable and potentially toxic alkyl halides. k-online.com This dual catalytic system offers high selectivity and broad functional group compatibility. k-online.com

Organocatalysis: Metal-free catalytic systems are highly desirable for avoiding product contamination with toxic metals. Amine-rich carbon dots have emerged as promising, water-soluble nano-aminocatalysts for various organic reactions under mild conditions. units.it Chiral organocatalysts are also extensively used in the asymmetric synthesis of 1,2-diamines. rsc.org

Enantioselective Catalysis: Achieving the correct stereochemistry is critical for pharmacologically active molecules. Asymmetric catalysis is the most efficient method for producing single-enantiomer compounds.

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation (AH) of imines is a powerful method for synthesizing chiral amines. acs.org Significant progress has been made in designing modular chiral ligands that coordinate with metals like iridium or rhodium to create highly efficient and enantioselective catalysts. acs.org

Kinetic Resolution and Desymmetrization: Catalytic methods can be used for the kinetic resolution of racemic 1,2-diamines or the desymmetrization of meso-diamines to yield enantiomerically pure products. rsc.org

The table below compares different types of catalytic systems applicable to the synthesis of protected chiral amines.

| Catalyst Type | Example(s) | Target Reaction | Advantages |

| Heterogeneous Metal | Ni-Cu hybrid materials; Pd/C cas.cnmissouri.edu | N-alkylation; Cbz-protection/deprotection | Reusable, stable, reduced metal leaching |

| Homogeneous Metal | [Rh(I)/C₂-ferriphos]; Ir-based complexes rsc.orgacs.org | Asymmetric ring-opening; Asymmetric hydrogenation | High activity and selectivity, well-defined mechanism |

| Photoredox/Dual Catalysis | Photocatalyst + Copper catalyst k-online.com | Alkyl amine synthesis | Mild conditions, use of readily available starting materials |

| Organocatalysis | Amine-rich carbon dots; Chiral phosphoric acids rsc.orgunits.it | Michael additions; Asymmetric transformations | Metal-free, environmentally benign, low toxicity |

| Biocatalysis | D-amino acid oxidase mdpi.com | Imine synthesis via amine oxidation | High selectivity, mild aqueous conditions |

Future research will focus on discovering catalysts that are not only highly selective and efficient but also robust, recyclable, and derived from abundant, non-toxic elements. The integration of biocatalysis, using enzymes to perform specific synthetic steps under mild aqueous conditions, also represents a significant frontier. mdpi.com

Computational and Theoretical Studies for Mechanistic Prediction and Rational Design in Related Amine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and energetics that are often difficult to obtain through experimental means alone. For complex syntheses like that of N-Cbz-2-amino-3-phenylpropylamine hydrochloride, theoretical studies are crucial for optimizing existing methods and designing new, more efficient ones.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) is a powerful computational method used to model chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

Amine Synthesis: Theoretical calculations help to understand why certain reactions are challenging. For instance, metal-catalyzed cross-coupling is difficult for synthesizing alkyl amines because the necessary metal-alkyl intermediates tend to be unstable and decompose. k-online.com This insight guides the development of alternative strategies, such as the photocatalytic method mentioned previously.

Rational Design of Catalysts: By understanding how a catalyst functions at a molecular level, chemists can rationally design new catalysts with improved properties.

Predicting Selectivity: Computational models can predict how changes to a ligand's structure in an asymmetric catalyst will affect the enantioselectivity of the reaction. This allows for the in silico screening of potential catalysts before committing to their synthesis and testing in the lab, saving significant time and resources. mdpi.com

Optimizing Reaction Conditions: Theoretical studies can help identify the rate-limiting step in a catalytic cycle or predict how temperature, pressure, and solvent will affect the reaction outcome. This information is vital for optimizing experimental conditions to maximize yield and efficiency.

Key Areas of Computational Investigation:

| Research Area | Computational Technique | Insights Gained |

| Reaction Feasibility | DFT Energy Calculations | Determining thermodynamic and kinetic viability of a proposed synthetic step. mdpi.com |

| Mechanism Elucidation | Transition State Searching | Identifying key intermediates and activation energy barriers in a catalytic cycle. mdpi.com |

| Spectra Simulation | Quantum Chemical Calculations | Aiding in the identification of transient species by predicting their spectroscopic signatures (e.g., Raman). acs.org |

| Catalyst Design | Molecular Modeling | Guiding the structural modification of ligands to enhance catalyst activity and selectivity. mdpi.com |

The future of synthetic chemistry for compounds like N-Cbz-2-amino-3-phenylpropylamine hydrochloride will involve a synergistic relationship between experimental and computational work. Predictive modeling will increasingly guide experimental efforts, leading to the faster development of highly optimized, sustainable, and selective synthetic routes for valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.